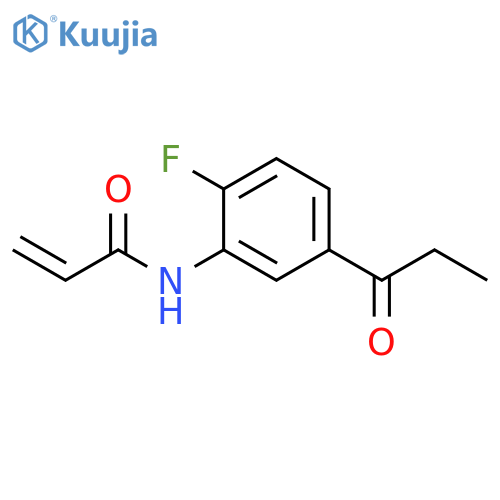

Cas no 2361645-89-6 (N-(2-fluoro-5-propanoylphenyl)prop-2-enamide)

2361645-89-6 structure

商品名:N-(2-fluoro-5-propanoylphenyl)prop-2-enamide

N-(2-fluoro-5-propanoylphenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-[2-Fluoro-5-(1-oxopropyl)phenyl]-2-propenamide

- N-(2-fluoro-5-propanoylphenyl)prop-2-enamide

-

- インチ: 1S/C12H12FNO2/c1-3-11(15)8-5-6-9(13)10(7-8)14-12(16)4-2/h4-7H,2-3H2,1H3,(H,14,16)

- InChIKey: HJVYMXYJGPGJAO-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC(C(=O)CC)=CC=C1F)(=O)C=C

じっけんとくせい

- 密度みつど: 1.187±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 394.0±42.0 °C(Predicted)

- 酸性度係数(pKa): 12.12±0.70(Predicted)

N-(2-fluoro-5-propanoylphenyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26577255-0.05g |

N-(2-fluoro-5-propanoylphenyl)prop-2-enamide |

2361645-89-6 | 90% | 0.05g |

$246.0 | 2023-09-14 |

N-(2-fluoro-5-propanoylphenyl)prop-2-enamide 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2361645-89-6 (N-(2-fluoro-5-propanoylphenyl)prop-2-enamide) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量